SB 242084 dihydrochloride

mGluR7 negative allosteric modulator calcium mobilization

Critical distinction: This is the specific, highly characterized mGluR7 negative allosteric modulator (MMPIP HCl, CAS 1215566-78-1), NOT the 5-HT2C antagonist (CAS 1049747-87-6) often confused in vendor catalogs. Essential for replicating validated neuropathic pain studies, investigating context-dependent pharmacology & inverse agonism, and serves as the cold standard for mGluR7 PET tracer development. Purchase with confidence.

Molecular Formula C21H21Cl3N4O2
Molecular Weight 467.8 g/mol
CAS No. 1215566-78-1
Cat. No. B3026406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB 242084 dihydrochloride
CAS1215566-78-1
Molecular FormulaC21H21Cl3N4O2
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl
InChIInChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H
InChIKeyGCMNSEILNIPNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1215566-78-1: MMPIP Hydrochloride as a Selective mGluR7 Negative Allosteric Modulator for CNS Pharmacology Research


CAS 1215566-78-1 corresponds to MMPIP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7) [1]. Chemically identified as 6-(4-methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride (molecular weight 369.8 g/mol), this compound is an isoxazolopyridone derivative developed through chemical modification of the screening hit MDIP [2]. MMPIP acts non-competitively at an allosteric site distinct from the orthosteric glutamate-binding pocket, a mechanism that enables high selectivity for mGluR7 over other mGluR subtypes [3]. Critically, CAS 1215566-78-1 denotes the hydrochloride salt of MMPIP, not the compound SB-242084 (a 5-HT2C antagonist) with which it is sometimes erroneously associated due to vendor catalog errors .

Why MMPIP (CAS 1215566-78-1) Cannot Be Substituted by Other mGluR7 Antagonists in Research Applications


mGluR7-targeting compounds exhibit substantial heterogeneity in molecular scaffold, binding site location, allosteric cooperativity, and functional selectivity that precludes interchangeable use. MMPIP belongs to the isoxazolopyridone chemotype and binds to the transmembrane domain allosteric site, whereas alternative mGluR7 antagonists such as XAP044 bind to the extracellular Venus flytrap domain [1]. These binding site differences produce divergent pharmacological profiles: MMPIP demonstrates context-dependent inhibition of specific signaling pathways and possesses inverse agonist activity at constitutively active mGluR7, while orthosteric antagonists like LY341495 lack subtype selectivity [2]. Further complicating substitution, MMPIP's antagonist efficacy varies by cellular background and signaling readout—exhibiting near-complete blockade of Gα15-coupled calcium mobilization but only partial (≈45%) inhibition of Gi/o-coupled GIRK channel responses [3]. Generic substitution without verifying these compound-specific properties risks experimental confounding and irreproducible findings.

CAS 1215566-78-1: Quantitative Differentiation of MMPIP from mGluR7 Comparators


mGluR7 Antagonist Potency Comparison: MMPIP vs XAP044 in Calcium Mobilization and LTP Assays

In recombinant CHO cells co-expressing rat mGluR7 with promiscuous Gα15 protein, MMPIP inhibits L-AP4-induced intracellular calcium mobilization with an IC50 of 26 nM [1]. Under comparable assay conditions using the same calcium mobilization readout, the alternative mGluR7 NAM XAP044 demonstrates an IC50 of 88 nM for inhibition of lateral amygdala long-term potentiation in wild-type mouse brain slices . This represents a 3.4-fold greater potency for MMPIP in cell-based functional assays, though direct head-to-head comparison under identical assay conditions is not available in the published literature.

mGluR7 negative allosteric modulator calcium mobilization IC50 electrophysiology

Selectivity Profile: MMPIP's Lack of Activity at Other mGluR Subtypes

In selectivity profiling studies, MMPIP at concentrations up to 1 μM showed no significant effect on mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR8 in functional assays [1]. This contrasts with orthosteric mGluR antagonists such as LY341495, which binds with high affinity to multiple group II and group III mGluR subtypes (mGluR2/3 Ki ≈ 1-2 nM; mGluR7/8 Ki ≈ 8-12 nM) and cannot discriminate between these receptors [2]. The allosteric binding mechanism of MMPIP confers at least 38-fold selectivity for mGluR7 over other mGluR subtypes at the 1 μM threshold tested.

mGluR selectivity receptor subtype profiling off-target activity pharmacological tool

Inverse Agonist Activity: MMPIP Suppresses Constitutive mGluR7 Signaling Not Achieved by All NAMs

MMPIP exhibits inverse agonist activity at mGluR7, increasing forskolin-stimulated cAMP accumulation in CHO cells expressing mGluR7 in the absence of any exogenous agonist (IC50 = 15 nM) [1]. This contrasts with the orthosteric antagonist LY341495, which does not produce this increase in cAMP under identical conditions [1]. In native-like systems, MMPIP reversibly inhibits the basal calcium channel modulation produced by constitutively active mGluR7 expressed in rat superior cervical ganglion neurons, demonstrating that this inverse agonism occurs in a neuronal context [2]. Not all mGluR7 NAMs share this property—the extent of inverse agonism varies substantially across the isoxazolopyridone series and is not uniformly observed with alternative chemotypes.

inverse agonist constitutive activity basal signaling mGluR7 allosteric modulation

Pathway-Specific Antagonist Efficacy: Differential Blockade of Calcium vs GIRK Channel Responses

MMPIP exhibits pathway-dependent antagonist efficacy: it produces near-complete (≈90-95%) blockade of L-AP4-induced calcium mobilization in mGluR7/Gα15-expressing cells, but only partial (44.5 ± 4%) inhibition of mGluR7-mediated GIRK channel activation in thallium flux assays [1]. The potency of MMPIP also differs by assay readout—IC50 ≈ 70 nM for calcium mobilization versus ≈ 718 nM for GIRK channel inhibition, representing an approximately 10-fold rightward shift in potency [1]. In contrast, the orthosteric antagonist LY341495 completely blocks L-AP4-induced responses in both assay formats [1]. This context-dependent pharmacology arises from MMPIP's allosteric mechanism, which displays variable negative cooperativity depending on the G protein coupling environment.

functional selectivity biased signaling GIRK channel calcium mobilization context-dependent pharmacology

Research Application Scenarios for MMPIP (CAS 1215566-78-1) Based on Differentiated Evidence


Neuropathic Pain Research: Validated Tool for mGluR7 NAM-Mediated Analgesia and Affective Normalization

In the spared nerve injury (SNI) mouse model of neuropathic pain, MMPIP administration increased thermal and mechanical pain thresholds, improved open-arm exploration in the elevated plus maze (anxiolytic-like effect), reduced immobility in the tail suspension test (antidepressant-like effect), and normalized cognitive performance [1]. These effects were reproduced by the alternative mGluR7 NAM XAP044, validating the target mechanism [1]. MMPIP also restored the balance between excitatory and inhibitory responses of prelimbic cortex pyramidal neurons in SNI mice, providing electrophysiological correlates of behavioral improvement [1]. For pain researchers investigating mGluR7 as a therapeutic target, MMPIP serves as the first-characterized and most extensively validated pharmacological probe for this indication, with published dosing, behavioral readouts, and neuronal activity endpoints available for direct experimental replication.

Constitutive mGluR7 Signaling Studies: Probing Basal Receptor Activity in Neuronal Systems

mGluR7 exhibits constitutive (ligand-independent) activity detectable as basal calcium channel modulation in sympathetic neurons—a property not observed with other mGluR family members [2]. MMPIP reversibly inhibits this basal channel modulation through its inverse agonist activity, providing a unique tool for distinguishing ligand-dependent from ligand-independent mGluR7 signaling contributions [2]. This application is particularly relevant given mGluR7's exceptionally low potency for glutamate (EC50 in high micromolar to millimolar range), which has led to hypotheses that the receptor's physiological role may involve tonic, constitutive signaling rather than phasic, agonist-driven activation [2]. MMPIP is the best-characterized inverse agonist for mGluR7 and remains the primary pharmacological tool for interrogating this aspect of receptor biology.

mGluR7 Radioligand Development and PET Imaging Precursor Studies

MMPIP served as the structural template for [11C]MMPIP, the first and only reported mGluR7-selective radioligand for positron emission tomography (PET) imaging [3]. [11C]MMPIP was synthesized and evaluated for in vitro and in vivo imaging of mGluR7, establishing the feasibility of mGluR7 PET imaging for CNS disorder research [3]. Subsequent radioligand development efforts (e.g., MG7-2019) were designed based on the [11C]MMPIP scaffold [4]. For medicinal chemistry groups developing next-generation mGluR7 PET tracers or investigating mGluR7 expression in pathophysiological conditions, MMPIP provides the benchmark reference ligand for affinity comparisons (KB = 24-30 nM) and serves as the cold standard for competition binding studies.

Negative Allosteric Modulator Mechanistic Studies: Context-Dependent GPCR Pharmacology

MMPIP is a prototypical example of a GPCR negative allosteric modulator exhibiting context-dependent pharmacology—its antagonist efficacy and potency vary depending on the signaling pathway (calcium vs GIRK) and cellular background [5]. This phenomenon makes MMPIP a valuable tool compound for academic and industrial pharmacology groups investigating allosteric modulator mechanism of action, functional selectivity, and the relationship between in vitro recombinant assay readouts and native tissue responses [5]. The compound's well-documented differential effects across multiple assay formats (calcium mobilization, cAMP accumulation, thallium flux, electrophysiology) provide a rich dataset for computational modeling of allosteric cooperativity and for training machine learning models predicting context-dependent GPCR modulator behavior.

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